3-Methoxycarbonyl-1H-indazole-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxycarbonyl-1H-indazole-6-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-1H-indazole-6-boronic acid typically involves the introduction of the boronic acid group onto the indazole ring. One common method is the borylation of the corresponding halogenated indazole derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-1H-indazole-6-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Methoxycarbonyl-1H-indazole-6-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-1H-indazole-6-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling.
4-Methoxycarbonylphenylboronic Acid: Similar structure with a methoxycarbonyl group attached to a phenyl ring.
Indazole-6-boronic Acid: Lacks the methoxycarbonyl group but shares the indazole and boronic acid moieties.
Uniqueness
3-Methoxycarbonyl-1H-indazole-6-boronic acid is unique due to the presence of both the methoxycarbonyl and boronic acid groups on the indazole ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
(3-methoxycarbonyl-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)8-6-3-2-5(10(14)15)4-7(6)11-12-8/h2-4,14-15H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLJEXIZWRLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.